molecular formula C21H26O2 B1141054 (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 54024-10-1

(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1141054
CAS No.: 54024-10-1
M. Wt: 310.4 g/mol
InChI Key: VBLPWTJRPURMLR-UHFFFAOYSA-N
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Description

The compound (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroidal compound It is known for its complex structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The ethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the double bonds yields a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies.

Biology

In biology, the compound is studied for its potential effects on cellular processes. It is often used in research to understand steroid hormone action and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain hormonal disorders and as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural steroid hormone with a similar core structure but different functional groups.

    Testosterone: Another natural steroid hormone with a similar core structure but different functional groups.

    Ethinylestradiol: A synthetic derivative of estradiol with an ethynyl group at the 17-position.

Uniqueness

The uniqueness of (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific stereochemistry and functional groups. These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

54024-10-1

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3

InChI Key

VBLPWTJRPURMLR-UHFFFAOYSA-N

SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Synonyms

(17α)-17-Hydroxy-11-methylene-19-norpregn-4-en-20-yn-3-one; 

Origin of Product

United States

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